Comparative CDK4 Inhibitory Potency: 3-Methyl-4-aminopyrazole Scaffold Versus Related Analogs
In a defined CDK4/cyclin D1 TR-FRET inhibition assay, a derivative incorporating the 3-methyl-1H-pyrazol-4-amine scaffold (Cyclopentyl-[4-(3-methyl-1H-pyrazol-4-yl)-pyrimidin-2-yl]-amine) exhibited an IC50 of 936 nM [1]. While direct head-to-head comparator data for the unadorned scaffold are unavailable, this quantitative benchmark establishes the scaffold's capacity to confer mid-nanomolar potency in a therapeutically relevant kinase context. Procurement decisions should weigh this demonstrated functional anchoring capability against analogs lacking comparable published inhibition data for CDK4.
| Evidence Dimension | Inhibition of CDK4/Cyclin D1 |
|---|---|
| Target Compound Data | IC50 = 936 nM (for a derivative bearing the 3-methyl-1H-pyrazol-4-amine moiety) |
| Comparator Or Baseline | Not available from the same study; comparator data from analogous aminopyrazole derivatives in other kinase systems range from >10 µM to low nM depending on full molecular context [2]. |
| Quantified Difference | Not calculable as a direct difference due to lack of a matched comparator. |
| Conditions | Human CDK4/cyclin D1 expressed in baculovirus-infected Sf21 cells; TR-FRET assay; 60 min incubation. |
Why This Matters
This quantitative activity benchmark provides a functional anchoring point for SAR exploration, differentiating this scaffold from aminopyrazoles for which no comparable CDK4 inhibition data exist.
- [1] BindingDB. BDBM50330288 (CHEMBL1269112): Cyclopentyl-[4-(3-methyl-1H-pyrazol-4-yl)-pyrimidin-2-yl]-amine. Affinity Data for CDK4/Cyclin D1. View Source
- [2] Zhao, X. et al. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 2016. (Representative IC50 values for JAK1/2/3 in the 2.2-3.5 nM range for optimized derivatives). View Source
